3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde
Overview
Description
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO. It is characterized by a benzaldehyde core substituted with a methyl group at the 3-position and a pyrrolidinyl group at the 4-position. This compound is widely used in the field of chemistry and biology as a versatile synthetic intermediate due to its numerous chemical and biological properties .
Biochemical Analysis
Biochemical Properties
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring is known for its versatility in drug discovery, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage due to its non-planarity . This structural feature allows this compound to efficiently explore the pharmacophore space and interact with target biomolecules, potentially influencing enzyme activity and protein binding.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in metabolic flux and metabolite levels, impacting overall cellular health and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. Its pyrrolidine ring allows it to form stable complexes with target enzymes, potentially altering their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular health and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical research and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde typically involves the following steps:
Acetal Reaction: The starting material, terephthalaldehyde, undergoes an acetal reaction to protect the aldehyde group.
Nucleophilic Reaction: The protected intermediate is then subjected to a nucleophilic substitution reaction with pyrrolidine.
Hydrolysis Reaction: Finally, the acetal protecting group is removed through hydrolysis to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound often utilize microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and support green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and pyrrolidinyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products
Oxidation: 3-Methyl-4-(pyrrolidin-1-yl)benzoic acid.
Reduction: 3-Methyl-4-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group enhances its ability to bind to various biological receptors, influencing cellular processes and biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzaldehyde: Similar structure but lacks the methyl group at the 3-position.
3-Methoxy-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzaldehyde: Contains a methoxy group and an oxo-pyrrolidinyl group.
4-(Pyrrolidin-1-ylmethyl)benzaldehyde: Similar structure but with a pyrrolidinylmethyl group instead of a pyrrolidinyl group.
Uniqueness
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is unique due to the presence of both a methyl group and a pyrrolidinyl group on the benzaldehyde core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-8-11(9-14)4-5-12(10)13-6-2-3-7-13/h4-5,8-9H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQCMWBRBGSKQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389772 | |
Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
461033-80-7 | |
Record name | 3-methyl-4-pyrrolidin-1-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10389772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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